molecular formula C11H9BrN2O B1523041 5-Bromo-3-phenoxypyridin-2-amine CAS No. 953045-12-0

5-Bromo-3-phenoxypyridin-2-amine

Cat. No.: B1523041
CAS No.: 953045-12-0
M. Wt: 265.11 g/mol
InChI Key: MDOCAWSPADWUMV-UHFFFAOYSA-N
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Description

5-Bromo-3-phenoxypyridin-2-amine is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol. This compound is characterized by a bromine atom, a phenoxyl group, and an amine group attached to a pyridine ring. It is a yellow to brown solid that is used primarily in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-phenoxypyridin-2-amine typically involves the bromination of 3-phenoxypyridin-2-amine. This reaction can be carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: . The process requires careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-phenoxypyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of 5-bromo-3-phenoxypyridine-2-one.

  • Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-3-phenoxypyridin-2-amine is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the development of new chemical entities and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which 5-Bromo-3-phenoxypyridin-2-amine exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary based on the specific biological system and the intended application.

Comparison with Similar Compounds

  • 3-Bromopyridine

  • 2-Bromopyridine

  • 3-Phenoxypyridin-2-amine

  • 5-Bromo-2-phenoxypyridine

This comprehensive overview provides a detailed understanding of 5-Bromo-3-phenoxypyridin-2-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-3-phenoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOCAWSPADWUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Phenoxypyridin-2-amine (20.50 g, 110.1 mmol) was placed in acetic acid (50 mL) and cooled to 0° C. Bromine (d 3.12) (7.049 mL, 137.6 mmol) was slowly added and the reaction mixture was stirred for 1 hour. The reaction mixture was poured onto saturated sodium bisulfite and ice and allowed to sit overnight. Solids were removed by filtration and washed with water to give pure 5-bromo-3-phenoxypyridin-2-amine. The filtrate was then extracted with CH2Cl2 several times, combined, and washed with water. Organic layer was dried, filtered, and concentrated. The residue was purified by silica gel (5-20% EtOAc in hexanes) to give additional 5-bromo-3-phenoxypyridin-2-amine (total yield: 22.69 g, 77.74% yield).
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
7.049 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 3 L flask was charged with 3-phenoxypyridin-2-amine (63.6 g, 342 mmol) and CHCl3 (1500 mL). The reaction was cooled to 0° C. and bromine (21.0 mL, 410 mmol) was added dropwise. The reaction was stirred for 1 hour. Another 1 mL of bromine was added and the reaction was poured into saturated aqueous NaHCO3 (1500 mL) and extracted with CH2Cl2. The organic layer was dried with sodium sulfate and 25 g charcoal. The mixture was filtered through Celite and concentrated in vacuo. The residue was dissolved in CH2Cl2 and passed through a plug of silica (1 L) eluting with 30% EtOAc/Hexanes to afford 5-bromo-3-phenoxypyridin-2-amine (64.02 g, 70.70% yield).
Quantity
63.6 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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